2-(Azetidin-3-yl)-N-(phenylmethanesulfonyl)acetamide
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Overview
Description
2-(Azetidin-3-yl)-N-(phenylmethanesulfonyl)acetamide is a chemical compound that features an azetidine ring, a phenylmethanesulfonyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-N-(phenylmethanesulfonyl)acetamide typically involves the reaction of azetidine derivatives with phenylmethanesulfonyl chloride and acetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-N-(phenylmethanesulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
2-(Azetidin-3-yl)-N-(phenylmethanesulfonyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-N-(phenylmethanesulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Azetidin-3-yl)acetamide: Lacks the phenylmethanesulfonyl group, which may result in different reactivity and biological activity.
N-(Phenylmethanesulfonyl)acetamide: Lacks the azetidine ring, which can affect its chemical properties and applications.
Uniqueness
2-(Azetidin-3-yl)-N-(phenylmethanesulfonyl)acetamide is unique due to the presence of both the azetidine ring and the phenylmethanesulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
919354-96-4 |
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Molecular Formula |
C12H16N2O3S |
Molecular Weight |
268.33 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-N-benzylsulfonylacetamide |
InChI |
InChI=1S/C12H16N2O3S/c15-12(6-11-7-13-8-11)14-18(16,17)9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15) |
InChI Key |
YHOROCFPGXGSOE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CC(=O)NS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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